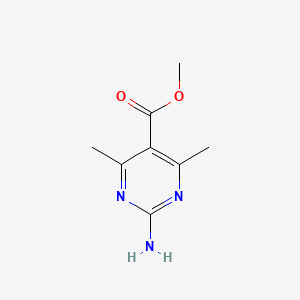

Methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

CAS No.: 1216205-65-0

Cat. No.: VC3321411

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216205-65-0 |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H11N3O2/c1-4-6(7(12)13-3)5(2)11-8(9)10-4/h1-3H3,(H2,9,10,11) |

| Standard InChI Key | UZXXIYLXXTZTQN-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC(=N1)N)C)C(=O)OC |

| Canonical SMILES | CC1=C(C(=NC(=N1)N)C)C(=O)OC |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 1216205-65-0 |

| Appearance | Solid (typical for similar compounds) |

| Solubility | Soluble in common organic solvents (predicted) |

| Storage Conditions | Cool, dry place away from incompatible substances |

The chemical properties of methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate are significantly influenced by its functional groups. The amino group at position 2 confers nucleophilic character, making it potentially reactive towards electrophilic species. This property is particularly relevant for its role as an intermediate in organic synthesis. Based on related compounds like 2-amino-4,6-dimethylpyrimidine, we can infer that the amino group may also participate in deprotonation reactions under appropriate conditions .

The methyl carboxylate group at position 5 adds another dimension to the compound's reactivity, potentially allowing for further functionalization through reactions typical of carboxylic acid derivatives, such as hydrolysis, transesterification, or amidation. These characteristics make the compound versatile as a building block for more complex molecules with potential biological activities.

Synthesis Methods

Structural Modifications and Derivatives

The structural framework of methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate provides multiple sites for potential modifications, leading to various derivatives with altered properties and applications. The methyl ester group can be hydrolyzed to give the corresponding carboxylic acid, which can then be further transformed into amides, acid chlorides, or other carboxylic acid derivatives. Similarly, the amino group at position 2 can participate in various reactions typical of primary amines, such as alkylation, acylation, or conversion to other nitrogen-containing functional groups.

These modifications can be strategically employed to tailor the physicochemical properties of the resulting compounds, potentially enhancing their biological activities or making them more suitable for specific applications. This versatility in structural modification contributes significantly to the compound's utility as a synthetic intermediate.

Chemical Reactivity

Nucleophilic Properties

Based on the structure of methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate and information about related compounds, we can infer aspects of its chemical reactivity. The amino group at position 2 can act as a nucleophile in various reactions. For related compounds like 2-amino-4,6-dimethylpyrimidine, it has been observed that deprotonation occurs relatively easily because the conjugated base is stabilized by resonance, allowing it to act as a nucleophile in reactions with electrophilic species such as aldehydes .

Furthermore, drawing parallels from the reactivity of similar pyrimidine derivatives, we can hypothesize that the electron-donating amino and methyl groups would increase the electron density on the pyrimidine ring, potentially influencing its participation in electrophilic aromatic substitution reactions or cycloadditions.

Reactions with Other Functional Groups

The presence of a methyl carboxylate group at position 5 adds another dimension to the compound's reactivity profile. This functional group can participate in typical ester reactions, including hydrolysis, transesterification, and reduction. The carboxylate group's electron-withdrawing nature also influences the electronic distribution within the pyrimidine ring, potentially affecting the reactivity of other positions on the ring toward electrophilic or nucleophilic attack.

Research on related triazine compounds has demonstrated that substituents can significantly impact reactivity patterns. For instance, the impact of 4-methyl and 4,6-dimethyl substitution on the reactivity of methyl 1,2,3-triazine-5-carboxylate has been quantitatively measured, showing significant effects on cycloaddition reactions . Similar principles could apply to our compound of interest, with the 4,6-dimethyl substitution pattern potentially influencing its reactivity in various chemical transformations.

Applications and Research Findings

Structure-Activity Relationships

Table 2: Structure-Activity Relationships of Related 2-Amino-4,6-Disubstituted Pyrimidines

| Compound | R4 | R6 | R2 | Activity (hA1 Ki nM) |

|---|---|---|---|---|

| 19a | Ph | Ph | Me | 9.14 ± 2.21 |

| 19b | Ph | Ph | Et | 5.82 ± 1.16 |

| 19o | 3-OH-Ph | Ph | Me | 2.48 ± 0.71 |

| 19s | 3-CN-Ph | Ph | Me | 2.99 ± 0.71 |

| 19t | 3-CN-Ph | Ph | Et | 2.46 ± 0.18 |

The data from related 2-amino-4,6-disubstituted pyrimidines demonstrates that structural modifications can significantly impact biological activity . Though these compounds differ from methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate, they provide valuable insights into structure-activity relationships that could guide future research on our compound of interest. For instance, the table shows that substituting the R4 position with various functional groups can modify the activity toward adenosine receptors, with some substituents like 3-OH-Ph and 3-CN-Ph yielding compounds with enhanced potency.

These findings suggest that similar modifications to methyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate might result in derivatives with improved biological profiles, opening avenues for the development of new pharmaceutical candidates. The presence of the carboxylate group in our compound of interest provides an additional site for structural modification that could further expand its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume